Potency Retention in Cdc25B Phosphatase Inhibition: Direct Comparison of Aldehyde-Derived vs. Thiol-Derived Inhibitors
In a direct head-to-head comparison within the same study, a derivative synthesized from 4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-carboxaldehyde (via reductive amination to a benzylamine) showed an IC50 of 3.2 µM against Cdc25B, while the analogous inhibitor derived from the corresponding thiol (4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, via S-alkylation) exhibited a significantly weaker IC50 of 13.1 µM [1]. This four-fold difference in potency demonstrates that the aldehyde-derived aminomethyl linker is superior to the thioether linker for maintaining inhibitory activity in this pharmacophore.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 µM (aldehyde-derived benzylamine inhibitor) |
| Comparator Or Baseline | IC50 = 13.1 µM (thiol-derived thioether inhibitor) |
| Quantified Difference | ~4.1-fold lower IC50 (higher potency) for the aldehyde-derived inhibitor |
| Conditions | Inhibition of N-terminal 6xHis-tagged (378-566) catalytic domain of Cdc25B (human) expressed in E. coli, measured via fluorescent plate reader after 20 min incubation. Study: Rostom et al., Eur. J. Med. Chem. 2017. |
Why This Matters
This data quantifies the advantage of the aldehyde handle over the commonly available thiol analog for generating potent Cdc25B inhibitors, directly informing procurement decisions for oncology-focused medicinal chemistry programs.
- [1] Rostom, S.A.F.; Badr, M.H.; Abd El Razik, H.A.; Ashour, H.M.A. Structure-based development of novel triazoles and related thiazolotriazoles as anticancer agents and Cdc25A/B phosphatase inhibitors. Synthesis, in vitro biological evaluation, molecular docking and in silico ADME-T studies. Eur. J. Med. Chem. 2017, 139, 263-279. View Source
